molecular formula C11H8F3NO3 B13410047 methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate

methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate

Cat. No.: B13410047
M. Wt: 259.18 g/mol
InChI Key: SAAHZOZJFYDSQQ-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The trifluoromethoxy group in this compound is a unique substituent that has been increasingly utilized in bioactive molecules due to its ability to enhance metabolic stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyl ethers, which can be prepared using carbonyl fluoride and sulfur tetrafluoride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

methyl 5-(trifluoromethoxy)-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-15-9-3-2-6(4-7(8)9)18-11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAHZOZJFYDSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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